5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the heterocyclization of 5-amino-1,2,4-triazoles with various 1,3-dielectrophilic agents . One common method is the multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and heterocyclization can be scaled up for industrial applications, ensuring the efficient production of the compound with high yields .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Selective reduction can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include dihydro derivatives, substituted triazolopyrimidines, and various oxides .
Scientific Research Applications
5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities. It is used in the development of new therapeutic agents.
Agriculture: It is employed as a herbicide and fungicide due to its biological activity against various plant pathogens.
Materials Science: The compound is used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its methoxycarbonyl group, which imparts distinct chemical properties and biological activities compared to other triazolopyrimidines . This functional group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H6N4O4 |
---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
5-methoxycarbonyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c1-16-7(15)4-2-5(6(13)14)12-8(11-4)9-3-10-12/h2-3H,1H3,(H,13,14) |
InChI Key |
DQPXKNUGTVEUHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=NN2C(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.